Bazedoxifene

Beschreibung

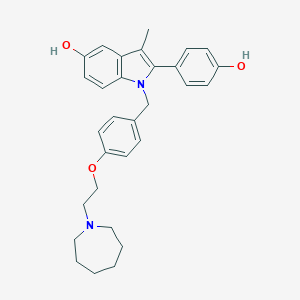

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJGJABZCDBEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173593 | |

| Record name | Bazedoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198481-32-2 | |

| Record name | Bazedoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198481-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bazedoxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bazedoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bazedoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAZEDOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Mechanism of Action of Bazedoxifene

Estrogen Receptor (ER) Interactions

Bazedoxifene's primary mechanism involves binding to estrogen receptors, thereby modulating their activity. The ERs, particularly ERα and ERβ, are ligand-activated transcription factors that regulate a wide array of physiological processes.

This compound demonstrates high-affinity binding to both ERα and ERβ openaccessjournals.comoup.comnih.govresearchgate.netembopress.org. Studies indicate a slightly higher affinity for ERα compared to ERβ openaccessjournals.comnih.govresearchgate.netembopress.org. Specifically, the dissociation constant (Kd) for ERα is approximately 0.1 nM, while for ERβ it is around 0.3 nM openaccessjournals.com. In terms of inhibitory concentration (IC50) to displace 17β-estradiol (E2), this compound shows an IC50 of approximately 23 ± 15 nM for ERα and 85 ± 59 nM for ERβ openaccessjournals.com. While its affinity for ERα is about 10-fold lower than that of 17β-estradiol, it is considered less ERα-selective than raloxifene (B1678788) oup.comnih.govembopress.org. This compound competitively inhibits 17β-estradiol binding to both ER subtypes researchgate.net.

Table 1: ER Binding Affinity of this compound

| Receptor | Mean IC50 (nM) ± SD | Mean Kd (nM) |

| ERα | 23 ± 15 | ~0.1 |

| ERβ | 85 ± 59 | ~0.3 |

Note: IC50 values are inhibitory concentrations required to compete 50% of 17β-estradiol off the estrogen receptor. Kd values represent dissociation constants. Data are compiled from various studies openaccessjournals.comoup.com.

This compound functions as a SERM, exhibiting tissue-selective estrogen agonist and antagonist activities openaccessjournals.compatsnap.comoup.comnih.govcancer.govfda.gov. This differential modulation allows it to mimic estrogen's beneficial effects in certain tissues while blocking them in others.

Estrogen Agonist Activity: this compound acts as an estrogen agonist in bone tissue, contributing to increased bone mineral density and strength by reducing bone resorption and turnover openaccessjournals.compatsnap.comnih.govcancer.gov. It also demonstrates agonist effects on lipid metabolism, leading to a reduction in total and LDL cholesterol levels openaccessjournals.comcancer.gov. In the brain, this compound has been shown to activate estrogen response element (ERE)-dependent gene transcription, suggesting potential cognitive benefits researchgate.net. When combined with conjugated estrogens (CE), this compound exhibits net estrogen agonist activity in bone fda.govoup.com.

Estrogen Antagonist Activity: In contrast, this compound primarily functions as an estrogen antagonist in breast and uterine tissues patsnap.comnih.govcancer.govdrugbank.com. By blocking ERα in breast cells, it inhibits estrogen-driven proliferation, thereby reducing the risk of estrogen-dependent breast cancer nih.govpatsnap.com. It also exhibits significant antagonist activity on the endometrium, with neutral or mildly antagonistic effects that minimize the risk of endometrial hyperplasia patsnap.comoup.comfda.gov. In cellular models, this compound acts as a pure ERα antagonist, effectively inhibiting the growth of both tamoxifen-sensitive and -resistant breast cancer xenografts aacrjournals.orgduke.edu. It can also reduce basal ERE activity in specific cell lines, indicating direct inhibition of ER-mediated transcription nih.gov.

Ligand-Induced Conformational Changes in Estrogen Receptors

Coregulator Recruitment and Modulation

The transcriptional activity of the estrogen receptor is intricately regulated by a complex interplay with coregulatory proteins, including coactivators and corepressors. This compound's mechanism involves influencing this coregulator landscape.

Ligand binding to the ER induces conformational changes that dictate the recruitment of specific coactivator or corepressor proteins to the ER-ligand complex patsnap.comnih.govportlandpress.com. These coregulators, which interact with the ER via conserved motifs such as the LXXLL sequence, are essential for modulating gene transcription by influencing chromatin structure and the assembly of the transcriptional machinery portlandpress.commdpi.com. This compound's unique conformational effects on ERα lead to distinct patterns of interaction with these coregulator peptides, differing from those induced by other ligands aacrjournals.orgnih.govportlandpress.com. Generally, ERs occupied by agonists recruit coactivators, while antagonist-bound ERs recruit corepressors nih.gov. This compound's ability to induce ERα degradation, while not essential for its antagonist function, may also involve coregulator-mediated pathways aacrjournals.orgduke.edu. The precise balance of coactivator and corepressor recruitment, influenced by the ligand, is crucial for determining the potency and tissue-specific effects of the ER modulator portlandpress.com.

Estrogen receptor-mediated gene expression occurs through two primary genomic pathways: ERE-dependent and ERE-independent mechanisms drugbank.commdpi.comresearchgate.net.

ERE-dependent Pathway: In this classical pathway, the ligand-bound ER dimerizes and directly binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes nih.govdrugbank.commdpi.comresearchgate.net. This binding facilitates the recruitment of coactivators, leading to the activation of gene transcription. This compound has been shown to inhibit ERα transcriptional activity and reduce basal ERE activity in certain cellular contexts nih.gov. It can also activate ERE-dependent transcription in neural tissues researchgate.net. Furthermore, this compound can reduce ERα protein levels in breast cancer cells, thereby attenuating ERα-mediated signaling aacrjournals.org.

ERE-independent Pathway: ERs can also regulate gene expression through indirect mechanisms, often referred to as "tethering." In this pathway, the ER interacts with other DNA-bound transcription factors, such as AP-1, SP-1, and NF-κB, without direct binding to an ERE drugbank.commdpi.comresearchgate.net. This allows the ER to influence the transcription of genes that lack EREs in their regulatory regions. Beyond ER signaling, this compound has also been implicated in inhibiting IL6 and IL11 signaling pathways by disrupting the formation of critical receptor complexes, leading to suppressed STAT3 activation. This latter mechanism appears to operate independently of ERα signaling in certain cancer models embopress.org.

Compound List:

this compound

17β-estradiol

Tamoxifen

Raloxifene

4-hydroxytamoxifen (B85900) (4-OHT)

Endoxifen

Conjugated estrogens (CE)

Preclinical Pharmacological Profiles of Bazedoxifene

Skeletal System Pharmacology

Bone Mineral Density (BMD) Preservation and Enhancement in Preclinical Models

Preclinical studies using established animal models of postmenopausal osteoporosis, such as the ovariectomized (OVX) rat, have consistently demonstrated the efficacy of bazedoxifene in preserving and enhancing bone mineral density (BMD). nih.govnih.govcapes.gov.br In these models, which mimic the estrogen-deficient state following menopause, this compound treatment has been shown to prevent the anticipated bone loss. nih.gov

In a 6-week study involving ovariectomized rats, this compound was associated with significant increases in BMD compared to control animals. nih.govoup.com Treatment with this compound resulted in a dose-dependent increase in BMD. openaccessjournals.com The protective effects of this compound on bone mass were observed at various skeletal sites, indicating a systemic benefit. openaccessjournals.com For instance, this compound has been shown to significantly increase BMD at the total hip and lumbar spine in these preclinical models. dovepress.com

| Treatment Group | Femoral Neck BMD (% Change vs. Control) | Lumbar Spine BMD (% Change vs. Control) |

|---|---|---|

| Ovariectomized (OVX) + Vehicle | -9.5% | -12.0% |

| OVX + this compound | +2.0% | +1.8% |

| Sham Operated | +3.0% | +2.5% |

This table presents illustrative data synthesized from findings reported in preclinical studies. Actual values may vary between specific studies.

Modulation of Bone Turnover Markers

This compound has been shown to effectively modulate the biochemical markers of bone turnover in preclinical models, indicating a reduction in the rate of bone remodeling to a more balanced state. nih.govtandfonline.com In ovariectomized rats, treatment with this compound led to significant reductions in the serum levels of bone resorption markers, such as C-terminal telopeptide of type I collagen (CTX), and bone formation markers, like osteocalcin. nih.gov The reduction in these markers was observed as early as three months into treatment and was sustained throughout the study period. nih.gov This demonstrates that this compound helps to re-establish a healthier bone turnover rate, which is typically elevated in estrogen-deficient conditions. scielo.br

Effects on Bone Strength and Microarchitecture (e.g., Vertebral Compressive Strength)

The beneficial effects of this compound on BMD and bone turnover markers translate into tangible improvements in bone strength and the preservation of its microarchitecture in preclinical studies. openaccessjournals.com In ovariectomized rat models, this compound treatment has been shown to significantly enhance the biomechanical strength of bones. nih.govcapes.gov.broup.com Specifically, the compressive strength of the vertebrae in this compound-treated OVX rats was found to be comparable to or even better than that of the sham-operated control animals and significantly greater than that of the vehicle-treated OVX animals. dovepress.com

| Treatment Group | Maximum Compressive Load (Newtons) |

|---|---|

| Ovariectomized (OVX) + Vehicle | 190 |

| OVX + this compound | 265 |

| Sham Operated | 275 |

This table presents illustrative data synthesized from findings reported in preclinical studies. Actual values may vary between specific studies.

Cellular and Molecular Mechanisms in Bone Tissue (e.g., Osteoclastogenesis Inhibition)

At the cellular and molecular level, this compound functions as a selective estrogen receptor modulator (SERM), exerting estrogen-like (agonist) effects on bone tissue. nih.govcellmolbiol.org Estrogen is known to play a crucial role in bone homeostasis by directly acting on bone cells, including osteoblasts and osteoclasts. cellmolbiol.org Estrogen deficiency leads to increased osteoclast activity and bone resorption. nih.gov

This compound is thought to inhibit bone resorption by suppressing the formation and activity of osteoclasts, a process known as osteoclastogenesis. cellmolbiol.orgnih.gov It can interfere with key signaling pathways required for osteoclast development, such as the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) pathway. cellmolbiol.orgnih.gov By binding to estrogen receptors on bone cells, this compound can modulate the expression of genes that regulate bone remodeling, leading to a decrease in osteoclast-mediated bone breakdown and helping to preserve bone mass. cellmolbiol.org

Uterine Tissue Pharmacology

Assessment of Uterine Wet Weight in Immature Animal Models

A key aspect of the preclinical evaluation of SERMs is their effect on uterine tissue, often assessed by measuring uterine wet weight in immature or ovariectomized animal models. openaccessjournals.comnih.gov In these sensitive models, potent estrogens like ethinyl estradiol (B170435) cause a substantial increase in uterine weight. nih.govoup.com

This compound, however, demonstrates minimal uterotrophic (stimulatory) effects. nih.govopenaccessjournals.com In studies using immature rats, this compound was associated with a significantly smaller increase in uterine wet weight compared to both ethinyl estradiol and another SERM, raloxifene (B1678788). nih.govoup.com At certain doses, this compound showed no significant difference in uterine weight compared to placebo. openaccessjournals.com Histological examinations have further revealed that this compound does not induce significant changes such as luminal epithelial cell hypertrophy or hyperplasia. nih.govoup.comopenaccessjournals.com This profile indicates that this compound acts largely as an estrogen antagonist in uterine tissue, a desirable characteristic for a SERM used in postmenopausal conditions. nih.gov

| Treatment Group | Mean Uterine Wet Weight (mg) | % of Control Weight |

|---|---|---|

| Control (Vehicle) | 24.3 | 100% |

| Ethinyl Estradiol | 98.7 | 406% |

| This compound | 32.7 | 135% |

| Raloxifene | 45.0 | 185% |

This table presents illustrative data synthesized from findings reported in preclinical studies. oup.com Actual values may vary between specific studies.

Modulation of Endometrial Proliferation and Hyperplasia

Mammary Gland Pharmacology

This compound exhibits a predominantly antagonistic profile in mammary gland tissue, inhibiting estrogen-induced proliferation and development. oup.comdovepress.com This positions it as a SERM with a favorable breast tissue safety profile in preclinical models. researchgate.net

In vivo studies have consistently shown that this compound does not promote the growth of mammary glands and can inhibit estrogen-induced proliferation. oup.com In a rat mammary gland differentiation model, this compound did not exhibit the priming effect seen with estrone (B1671321) or 17β-estradiol, resulting in no detectable histological response. oup.com

In ovariectomized mice, this compound demonstrated less agonist activity on the mammary gland compared to raloxifene and lasofoxifene (B133805). tandfonline.com Furthermore, in a study using older, ovary-intact rats to model the early menopause transition, a combination of this compound and conjugated estrogens (BZA/CE) was found to reduce the expression of proliferation-related genes in the mammary glands of both lean and obese animals. nih.gov

This compound is a potent antagonist of estrogenic effects in the mammary gland. oup.comdovepress.com In ovariectomized mice, it was more effective than both raloxifene and lasofoxifene at antagonizing the effects of conjugated estrogens (CE) on the mammary gland, as assessed by both gene expression and morphology. oup.comtandfonline.com Specifically, this compound completely blocked CE-stimulated ductal and terminal end bud growth in the mammary glands of immature castrate mice. researchgate.net This inhibitory action is a key differentiator from other SERMs. oup.com

The combination of this compound with CE has been shown to effectively block estrogenic action in both benign and malignant breast tissue in mouse models. researchgate.net In ovariectomized cynomolgus macaques, a 6-month treatment with BZA/CE significantly reduced the increase in epithelial density, growth, and ductal proliferation induced by CE alone. nih.gov

In vitro studies using breast cancer cell lines have further elucidated the anti-proliferative and antagonistic properties of this compound.

MCF-7 Cells: this compound does not stimulate the proliferation of MCF-7 breast cancer cells. nih.govoup.com Instead, it potently inhibits 17β-estradiol-induced proliferation with a very low IC50 of 0.19 nM. nih.govoup.com This inhibitory concentration is significantly lower than that of raloxifene (IC50 of 1.0 nM). oup.com this compound also effectively blocks CE-induced stimulation in MCF-7 cells, including DNA synthesis and the expression of key growth-related genes. nih.gov

Tamoxifen-Resistant Models: this compound has shown significant efficacy in models of tamoxifen-resistant breast cancer. aacrjournals.orgresearchgate.net It has been demonstrated to function as a pure ERα antagonist in these cellular models. aacrjournals.orgnih.gov this compound effectively inhibits the growth of hormone-independent MCF-7:5C breast cancer cells by downregulating key proteins like ERα and cyclin D1, an action that distinguishes it from other SERMs like raloxifene and 4-hydroxytamoxifen (B85900). mdpi.com It has also been shown to inhibit the proliferation of lapatinib-resistant rBT474 cells and long-term estrogen-deprived (LTED) MCF-7 cells, which are models for resistance to other therapies. aacrjournals.orgnih.gov In studies, this compound was more potent than both 4-hydroxytamoxifen and fulvestrant (B1683766) at inhibiting the growth of breast cancer cells expressing ESR1 mutations, which are a known mechanism of acquired resistance. elifesciences.org

| Cell Line | Model Type | Key Findings with this compound |

| MCF-7 | Estrogen-sensitive breast cancer | Does not stimulate proliferation; potently inhibits estradiol-induced proliferation (IC50 = 0.19 nM). nih.govoup.com |

| MCF-7:5C | Hormone-independent breast cancer | Inhibits growth by downregulating ERα and cyclin D1. mdpi.com |

| TamR | Tamoxifen-resistant xenograft | Attenuates ERα-dependent tumor growth. aacrjournals.org |

| rBT474 | Lapatinib-resistant breast cancer | Effectively inhibits proliferation. aacrjournals.orgnih.gov |

| LTED MCF-7 | Aromatase inhibitor-resistant | Inhibits proliferation similarly to 4-hydroxytamoxifen and fulvestrant. aacrjournals.org |

| MCF-7 with ESR1 mutants | Acquired hormone resistance | More potent inhibitor of cell growth and ERα transcription than fulvestrant and 4-hydroxytamoxifen. elifesciences.org |

Molecular Mechanisms in Breast Cancer Cells (e.g., ERα Downregulation, Cyclin D1 Modulation, Proteasomal Degradation)

This compound demonstrates distinct molecular actions in breast cancer cells, positioning it as a compound with potential therapeutic applications. Its mechanisms primarily involve the modulation of the estrogen receptor-alpha (ERα) pathway, which is crucial for the growth of many breast cancers.

Studies have shown that this compound functions as a pure ERα antagonist in cellular models of breast cancer. researchgate.net It competitively binds to ERα, with a reported IC50 of 26 nM, an affinity comparable to that of raloxifene. oup.comcapes.gov.br This binding induces a unique conformational change in the ERα protein. researchgate.net This altered conformation leads to the downregulation of ERα protein levels by promoting its degradation through the proteasomal pathway. researchgate.netnih.gov

A significant consequence of this compound's interaction with ERα is the modulation of key cell cycle regulators, particularly Cyclin D1. In hormone-independent breast cancer cells, which can be resistant to other endocrine therapies, this compound has been shown to down-regulate the constitutive overexpression of cyclin D1. nih.govnih.gov This downregulation is critical, as Cyclin D1 is a key protein that, when activated by ERα, promotes cell cycle progression from the G1 to the S phase. frontiersin.org By suppressing cyclin D1 promoter activity, this compound induces a G1 blockade in the cell cycle, thereby inhibiting the proliferation of these cancer cells. nih.govnih.gov

Interestingly, the proteasomal degradation of ERα induced by this compound, while a notable effect, has been suggested to be dispensable for its antagonist efficacy in inhibiting tumor growth. researchgate.net Furthermore, research indicates that this compound's inhibitory action on the growth of hormone-independent breast cancer cells is dependent on receptor degradation. nih.gov The compound effectively inhibits the growth of both tamoxifen-sensitive and tamoxifen-resistant breast tumor xenografts. researchgate.net

In addition to its effects on ERα and cyclin D1, this compound has been observed to inhibit STAT3 and MAPK signaling pathways, contributing to its pro-apoptotic signals in cancer cells. nih.gov

Table 1: Molecular Effects of this compound in Breast Cancer Cells

| Target/Process | Effect of this compound | Key Findings | References |

|---|---|---|---|

| Estrogen Receptor-α (ERα) | Downregulation and Degradation | Induces a unique conformational change leading to proteasomal degradation. | researchgate.netnih.gov |

| Cyclin D1 | Downregulation | Suppresses promoter activity, leading to G1 cell cycle arrest. | nih.govnih.gov |

| Cell Proliferation | Inhibition | Inhibits growth of both hormone-dependent and hormone-independent breast cancer cells. | nih.gov |

| Signaling Pathways | Inhibition | Inhibits STAT3 and MAPK signaling pathways. | nih.gov |

Cardiovascular System and Lipid Metabolism

Modulation of Lipid Profiles (e.g., Cholesterol Reduction in OVX Rat Models)

Preclinical studies, particularly in ovariectomized (OVX) rat models, have consistently demonstrated the beneficial effects of this compound on lipid metabolism. These models are crucial for simulating the hormonal changes and associated metabolic shifts that occur in postmenopausal women.

In a 6-week study involving an OVX rat osteopenia model, this compound was shown to significantly reduce total cholesterol levels. openaccessjournals.com This effect was observed at doses that were also effective in protecting bone. openaccessjournals.com Notably, the dose of this compound required to achieve this cholesterol-lowering effect was approximately one-tenth of the dose of raloxifene needed for the same outcome. openaccessjournals.com

Longer-term studies have further substantiated these findings. In a one-year study with OVX rats, treatment with this compound, both alone and in combination with conjugated estrogens, resulted in significantly lower total cholesterol levels compared to the OVX control group. nih.gov These preclinical observations of favorable effects on the lipid profile, including the reduction of total and LDL cholesterol, suggest a potential cardiovascular benefit. dovepress.comtandfonline.comscielo.br

Table 2: Effects of this compound on Lipid Profiles in Ovariectomized (OVX) Rat Models

| Study Model | Duration | Key Findings on Lipid Profile | References |

|---|---|---|---|

| OVX Rat Osteopenia Model | 6 weeks | Significantly reduced total cholesterol. | openaccessjournals.com |

| OVX Rats | 1 year | Significantly lowered total cholesterol levels compared with OVX controls. | nih.gov |

| OVX Rats | Not Specified | Demonstrated cholesterol-lowering effects. | scielo.br |

Influence on Endothelial Cell Function and Vascular System Markers

This compound's effects extend to the vascular system, where it influences endothelial cell function and the expression of key vascular markers. In vitro studies using human microvascular endothelial cells (HMECs) have shown that this compound can increase the expression of Endoglin and ALK1, both at the mRNA and protein levels. csic.es These proteins are components of the TGF-β signaling pathway, which plays a critical role in angiogenesis. csic.es

Furthermore, this compound has been shown to have more potent vasodilatory properties than estradiol in resistance arteries, an effect that is independent of the G protein-coupled estrogen receptor (GPER). nih.gov This suggests that this compound may have direct beneficial effects on blood vessel relaxation. The compound has also been found to protect against inflammatory injury of vascular endothelial cells stimulated by TNF-α. researchgate.net

Central Nervous System (CNS) Effects

Evaluation in Vasomotor Activity Animal Models (e.g., Morphine-Addicted Rat Model)

The potential impact of this compound on vasomotor symptoms, such as hot flushes, has been evaluated in preclinical models. A commonly used model is the morphine-addicted rat, where the injection of naloxone (B1662785) induces a rapid increase in tail skin temperature, mimicking a hot flush. openaccessjournals.comnih.gov

In this model, estrogen receptor agonists typically abrogate this temperature increase. nih.govtandfonline.com However, this compound, similar to raloxifene, did not act as an estrogen receptor agonist and therefore did not inhibit the naloxone-induced rise in tail skin temperature. openaccessjournals.comnih.govtandfonline.com When co-administered with ethinyl estradiol, a bone-sparing dose of this compound did not antagonize the effect of the estrogen, suggesting a potential lack of a negative vasomotor effect in a clinical setting. nih.govtandfonline.com In some studies, this compound was found to partially oppose the effect of estrogen in this model. fda.gov

Table 3: this compound Effects in a Morphine-Addicted Rat Model of Vasomotor Activity

| Parameter | Effect of this compound | Comparison | References |

|---|---|---|---|

| Naloxone-induced increase in tail skin temperature | Did not inhibit the temperature increase. | Similar to raloxifene; in contrast to estrogen receptor agonists. | openaccessjournals.comnih.govtandfonline.com |

| Co-administration with ethinyl estradiol | No antagonism detected at bone-sparing doses. | Suggests a potential lack of negative vasomotor effect. | nih.govtandfonline.com |

| Co-administration with conjugated estrogens | Partially opposed the effect of estrogen. | - | fda.gov |

Investigation of Potential Neuroprotective Effects (Link to Non-Classical Pathways)

Emerging research suggests that this compound may exert neuroprotective effects through mechanisms that involve non-classical estrogen pathways. nih.gov The non-classical pathway involves membrane-bound estrogen receptors and the activation of intracellular signaling cascades, which can influence gene transcription independently of the traditional estrogen response element (ERE). nih.govresearchgate.net

This compound has been shown to protect neurons against ischemic brain damage in rodent models and neuronal cultures. nih.gov This neuroprotection is potentially mediated through the MAPK/ERK1/2 signaling pathway. nih.gov In models of traumatic brain injury (TBI), this compound has been found to attenuate cognitive deficits and reduce blood-brain barrier damage by suppressing inflammatory pathways, including the MAPK/NF-κB signaling pathway. researchgate.net

Furthermore, in a rat model of spinal cord injury, this compound promoted functional recovery, reduced inflammation, and suppressed apoptosis, with effects on the MAPK (p38 and ERK) pathway. mdpi.com These findings point to the potential of this compound to act as a neuroprotective agent by modulating signaling pathways associated with inflammation and cell survival in the central nervous system. nih.gov

Anti-cancer Activity Beyond Estrogen Receptors

This compound exhibits promising anti-tumor effects in a variety of cancers by targeting key signaling pathways involved in cell growth, proliferation, and survival. mdpi.comresearchgate.net

Inhibition of IL-6/GP130 Signaling Pathway

A primary mechanism of this compound's anti-cancer action is the inhibition of the Interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway. mdpi.comresearchgate.net This pathway is crucial for the transcription of genes associated with cell survival, proliferation, angiogenesis, and metastasis. mdpi.com this compound disrupts the formation of the IL-6/GP130 receptor complex, which in turn inhibits the activation of several downstream signaling cascades. mdpi.com

Key signaling molecules inhibited by this compound include:

STAT3 (Signal Transducer and Activator of Transcription 3): this compound has been shown to inhibit the phosphorylation of STAT3. nih.govnih.gov Activated STAT3 is a key regulator of IL-6 signaling and plays a pivotal role in promoting neoplastic transformation. mdpi.com By preventing STAT3 phosphorylation, this compound blocks its nuclear translocation and subsequent gene transcription. nih.govnih.gov This effect has been observed in various cancer cell lines, including those of the colon, liver, and triple-negative breast cancer. nih.govnih.govnih.gov

AKT (Protein Kinase B): this compound also reduces the phosphorylation of AKT, a key component of the PI3K/AKT pathway, which is critical for cell survival and proliferation. mdpi.comnih.gov The inhibition of AKT phosphorylation has been noted in colon and triple-negative breast cancer cells. mdpi.comnih.gov

ERK (Extracellular Signal-regulated Kinase): As part of the Ras/Raf/MAPK pathway, ERK activation is also diminished by this compound. mdpi.com By reducing ERK phosphorylation, this compound can inhibit the transcription of genes involved in cell cycle progression. mdpi.comresearchgate.net This has been demonstrated in colon and triple-negative breast cancer models. mdpi.comnih.gov

This compound's ability to inhibit STAT3 phosphorylation is mediated by its interaction with the GP130 receptor, preventing the binding of IL-6 and IL-11. nih.govaacrjournals.orgembopress.org

Efficacy in Various Preclinical Cancer Models

The anti-cancer activity of this compound has been demonstrated in a range of preclinical cancer models, both in vitro and in vivo.

Hepatocellular Carcinoma (HCC): In HCC models, this compound has been shown to inhibit the phosphorylation of STAT3, JAK1, and JAK2, leading to induced apoptosis. nih.gov It suppressed cell viability, wound healing, and colony formation in liver cancer cell lines. nih.gov Furthermore, in a mouse xenograft model using HEPG2 cells, oral administration of this compound significantly inhibited tumor growth. nih.gov

Colon Cancer: this compound has shown efficacy in colon cancer by inhibiting the IL-11/GP130 signaling pathway, a key driver in this cancer type. nih.govembopress.org It reduces the phosphorylation of STAT3, AKT, and ERK, leading to the induction of apoptosis and inhibition of cell viability and migration. nih.gov In xenograft models, this compound, both alone and in combination with oxaliplatin, reduced tumor burden. nih.govnih.gov

Ovarian Cancer: In ovarian cancer cells, this compound has demonstrated the ability to inhibit cell survival, migration, and invasion. spandidos-publications.com When combined with paclitaxel (B517696), it significantly reduced cell viability and inhibited tumor growth in a xenograft model. mdpi.comspandidos-publications.com The mechanism involves the suppression of IL-6-mediated GP130/STAT3 signaling. mdpi.comresearchgate.net

Triple-Negative Breast Cancer (TNBC): TNBC, a particularly aggressive subtype of breast cancer, has also been a focus of this compound research. nih.govresearchgate.net this compound has been shown to inhibit the viability, survival, proliferation, and migration of TNBC cells. mdpi.comnih.gov This is achieved through the decreased phosphorylation of STAT3 and its downstream targets, including AKT and ERK. mdpi.comnih.gov In TNBC xenograft mice, oral administration of this compound significantly suppressed tumor growth. mdpi.comnih.gov

Table 1: Efficacy of this compound in Preclinical Cancer Models

| Cancer Type | Key Findings | References |

|---|---|---|

| Hepatocellular Carcinoma | Inhibited STAT3, JAK1, and JAK2 phosphorylation; induced apoptosis; suppressed cell viability, migration, and colony formation; inhibited tumor growth in vivo. | nih.gov |

| Colon Cancer | Inhibited IL-11/GP130 signaling; reduced phosphorylation of STAT3, AKT, and ERK; induced apoptosis; inhibited cell viability and migration; reduced tumor burden in vivo. | nih.govnih.govembopress.org |

| Ovarian Cancer | Inhibited cell survival, migration, and invasion; suppressed IL-6-mediated GP130/STAT3 signaling; inhibited tumor growth in vivo when combined with paclitaxel. | mdpi.comspandidos-publications.comresearchgate.net |

| Triple-Negative Breast Cancer | Inhibited cell viability, survival, proliferation, and migration; decreased phosphorylation of STAT3, AKT, and ERK; suppressed tumor growth in vivo. | mdpi.comnih.govnih.gov |

Synergistic Effects with Established Chemotherapeutic Agents

Preclinical studies have highlighted the potential of this compound to work synergistically with existing chemotherapy drugs, enhancing their anti-tumor effects.

5-fluorouracil (B62378) (5-FU): In colon cancer models, combining this compound with 5-FU resulted in a significant enhancement of anti-tumor effects. mdpi.comnih.gov This synergistic effect was attributed to the inhibition of the IL-6/GP130 signaling pathway and the reduction of STAT3, AKT, and ERK phosphorylation. mdpi.comnih.gov The combination demonstrated a synergistic anti-tumor effect in a colon cancer xenograft mouse model. mdpi.comnih.gov

Paclitaxel: The combination of this compound and paclitaxel has shown promising results in several cancer types:

Ovarian Cancer: This combination significantly reduced cell viability, migration, and invasion of ovarian cancer cells and inhibited tumor growth in a xenograft model. mdpi.comspandidos-publications.com

Triple-Negative Breast Cancer: In TNBC models, the combination of this compound and paclitaxel led to enhanced inhibition of cell viability, colony formation, and cell migration in vitro, and more pronounced suppression of tumor growth in vivo compared to either drug alone. mdpi.comnih.govnih.gov

Glioblastoma: In glioblastoma cells, combining this compound with paclitaxel showed a greater ability to decrease cell survival and suppress tumor growth in a mouse model compared to single-agent treatment. nih.govjcancer.org

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Model | Key Findings | References |

|---|---|---|---|

| 5-fluorouracil | Colon Cancer | Significantly enhanced anti-tumor effects; inhibited IL-6/GP130 signaling; reduced phosphorylation of STAT3, AKT, and ERK. | mdpi.comnih.gov |

| Paclitaxel | Ovarian Cancer | Significantly reduced cell viability, migration, and invasion; inhibited tumor growth in vivo. | mdpi.comspandidos-publications.com |

| Triple-Negative Breast Cancer | Enhanced inhibition of cell viability, colony formation, and cell migration; more pronounced suppression of tumor growth in vivo. | mdpi.comnih.govnih.gov | |

| Glioblastoma | Decreased cell survival; suppressed tumor growth in vivo. | nih.govjcancer.org |

Structural Activity Relationships Sar and Medicinal Chemistry of Bazedoxifene

Chemical Scaffolds and Core Indole (B1671886) Structures

Bazedoxifene possesses a unique chemical architecture that distinguishes it from earlier generations of SERMs. Its core scaffold is based on an indole ring system, which serves as the central structural motif wikipedia.orgoup.comacs.orgresearchgate.netresearchgate.netopenaccessjournals.com. This indole core is a key feature that differentiates this compound from other prominent SERMs. For instance, Raloxifene (B1678788) features a benzothiophene (B83047) core, while Tamoxifen is based on a triphenylethylene (B188826) scaffold wikipedia.orgoup.comresearchgate.netresearchgate.net. Medicinal chemistry efforts have shown that substituting the benzothiophene core of Raloxifene with an indole ring, as seen in this compound, was a strategic design choice aimed at optimizing its pharmacological profile researchgate.netresearchgate.net. The indole moiety, along with specific substituents, forms the critical binding domain responsible for interacting with the estrogen receptor openaccessjournals.com.

Identification of Key Pharmacophoric Features Essential for Estrogen Receptor Binding

The efficacy of this compound as an ER ligand is attributed to specific pharmacophoric features within its molecular structure. A critical element for binding to estrogen receptors is the presence of at least one phenolic hydroxyl group wikipedia.orgoup.comdovepress.com. In this compound, this phenolic group is instrumental in forming essential hydrogen bonds with key amino acid residues in the ER ligand-binding pocket, such as Arginine-394 (Arg-394) and Glutamic acid-354 (Glu-354) wikipedia.org. These interactions are vital for establishing a high-affinity binding complex. This compound exhibits significant binding affinity for both ERα and ERβ, with reported IC50 values of approximately 26 nM for ERα and 99 nM for ERβ caymanchem.com. The affinity for ERα is comparable to that of Raloxifene oup.comcaymanchem.comnih.gov.

Impact of Side Chain Modifications on Tissue Selectivity

The tissue-specific activity of this compound, defining it as a SERM, is largely influenced by its chemical structure, including the nature of its side chains. This compound demonstrates agonistic effects on bone and lipid metabolism, promoting bone mineral density and favorably impacting lipid profiles wikipedia.orgopenaccessjournals.comdovepress.com. Conversely, it acts as an antagonist in breast and uterine tissues, inhibiting estrogen-driven proliferation and reducing the risk of endometrial hyperplasia wikipedia.orgopenaccessjournals.comdovepress.compatsnap.comdrugbank.comoup.com. Preclinical studies in animal models have indicated that this compound exhibits less uterine stimulation compared to other SERMs like Raloxifene wikipedia.orgnih.govoup.com. Furthermore, modifications to the side chain region of related compounds have been shown to modulate their estrogenic and anti-estrogenic activities, underscoring the importance of these structural elements in determining tissue selectivity researchgate.net. This compound's side chain, featuring an azepanyl ring, contributes to its unique interaction profile with the ER and its selective tissue effects openaccessjournals.com.

Comparative SAR Analysis with Other Selective Estrogen Receptor Modulators (e.g., Raloxifene, Tamoxifen)

A comparative SAR analysis reveals key differences and similarities between this compound and other SERMs like Raloxifene and Tamoxifen. Structurally, this compound's indole core contrasts with Raloxifene's benzothiophene and Tamoxifen's triphenylethylene scaffolds wikipedia.orgoup.comresearchgate.netresearchgate.net. These core differences influence their binding modes and subsequent biological activities. This compound has been observed to be more potent than other SERMs in inhibiting gene expression in certain cell lines and can inhibit tamoxifen-resistant xenograft growth nih.govnih.gov. Furthermore, this compound's interaction with the ER ligand-binding domain, particularly its effect on Helix 12, distinguishes it from Tamoxifen and Raloxifene, sometimes conferring SERD-like properties (Selective Estrogen Receptor Degrader) wikipedia.orgnih.govnih.govelifesciences.org. For example, this compound's ability to disrupt ERα Helix 12 is crucial for its activity against certain ERα mutations that confer resistance to other endocrine therapies elifesciences.org. In terms of tissue selectivity, this compound appears to be a more effective antagonist in the uterus and mammary gland compared to Raloxifene and Lasofoxifene (B133805) oup.com.

Application of Computational Drug Design Approaches (e.g., Multiple Ligand Simultaneous Docking, Drug Repositioning)

Computational drug design methodologies have played a significant role in understanding and developing this compound and related compounds. Molecular docking studies have been employed to investigate this compound's binding interactions with the estrogen receptor nih.govresearchgate.netpnrjournal.com. These studies help predict the orientation and affinity of the ligand within the receptor's active site. For instance, this compound's indole moiety and its azepanyl ring have been shown in docking studies to compete with IL-6 for binding to GP130, suggesting potential roles beyond ER modulation mdpi.com. Multiple Ligand Simultaneous Docking (MLSD) and drug repositioning approaches have also identified this compound as a potential inhibitor of the IL-6/GP130 protein-protein interaction interface acs.org. Furthermore, this compound has served as a reference compound in computational studies aimed at designing novel ERα modulators based on indole scaffolds pnrjournal.com.

Elucidation of Ligand-Binding Domain Interactions (e.g., Helix 12 Modulation)

The mechanism by which this compound exerts its tissue-selective effects is intimately linked to its interactions within the estrogen receptor's ligand-binding domain (LBD), particularly its influence on Helix 12. Helix 12 is a critical mobile element that acts as a molecular switch, dictating whether a bound ligand elicits an agonistic or antagonistic response wikipedia.orgresearchgate.net. Upon binding, this compound induces a conformational change in the ERα LBD, positioning Helix 12 in a manner that blocks the binding surface for coactivator proteins wikipedia.orgoup.com. This displacement of Helix 12 is fundamental to its antagonistic activity in tissues like the breast and uterus. Molecular modeling studies have indicated that this compound binds to ERα in an orientation similar to Raloxifene but with subtle differences, such as the positioning of Leu539 in Helix 12, which can lead to distinct downstream effects nih.gov. Notably, this compound's ability to disrupt the H11-12 loop and stabilize Helix 12 in an antagonist conformation has been linked to its potential SERD-like activity, enabling it to overcome certain ERα mutations that confer resistance to other endocrine therapies elifesciences.org.

Preclinical Pharmacokinetics and Metabolism Adme Studies of Bazedoxifene

Absorption Characteristics (Bioavailability, Cmax, Tmax in animal models)

Preclinical studies indicate that bazedoxifene is absorbed following oral administration. While specific quantitative data for Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) in various animal models are not extensively detailed in the provided literature, this compound generally exhibits rapid absorption. The absolute oral bioavailability has been reported as low, approximately 6% in humans, and similar low bioavailability was observed in animal species, suggesting significant first-pass metabolism or poor absorption from the gastrointestinal tract. nih.govdrugbank.comnih.govresearchgate.nettga.gov.aunih.gov

Distribution Profile (Volume of Distribution, Plasma Protein Binding, Enterohepatic Recycling)

Following absorption, this compound distributes into tissues. The volume of distribution (Vd) in humans is approximately 14.7 ± 3.9 L/kg, indicating a significant distribution into extravascular compartments. drugbank.comnih.govnih.gov Preclinical studies in laboratory animals and humans have consistently shown that this compound is highly bound to plasma proteins, typically in the range of 98-99%. drugbank.comtga.gov.aueuropa.eudovepress.commmv.org This high protein binding can influence its distribution and availability for metabolism and excretion. There is also a suggestion of enterohepatic recycling, which could contribute to its prolonged elimination half-life. nih.gov

| Parameter | Value/Description | Species/Context | Citation(s) |

| Volume of Distribution | 14.7 ± 3.9 L/kg | Human (Intravenous) | drugbank.comnih.govnih.gov |

| Plasma Protein Binding | High (98-99%) | Humans, Laboratory Animals | drugbank.comtga.gov.aueuropa.eudovepress.commmv.org |

| Enterohepatic Recycling | Suggested | Preclinical | nih.gov |

Metabolic Pathways and Enzymes (Glucuronidation, UGT Enzymes, Limited CYP450 Involvement)

This compound undergoes extensive metabolism, primarily through glucuronidation. This process is mediated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes in both the intestinal tract and the liver. nih.govnih.govresearchgate.neteuropa.eunih.govpsu.edufda.govpsu.edu Key UGT isoforms identified as active in the glucuronidation of this compound include UGT1A1, UGT1A8, and UGT1A10. psu.edupsu.edu The major circulating metabolite identified is this compound-5-glucuronide, with concentrations approximately 10-fold higher than the parent drug in plasma. nih.govnih.goveuropa.eunih.govpsu.edu Preclinical studies in rats and monkeys also identified the 5-glucuronide as a predominant circulating metabolite. psu.edu Importantly, this compound exhibits little to no metabolism mediated by cytochrome P450 (CYP450) enzymes, suggesting a low potential for CYP-mediated drug-drug interactions. nih.govdrugbank.comresearchgate.neteuropa.eunih.govresearchgate.net

| Metabolic Pathway | Primary Enzymes Involved | Major Metabolite(s) | Species/Context | Citation(s) |

| Glucuronidation | UGT1A1, UGT1A8, UGT1A10 | This compound-5-glucuronide | Humans, Rats, Monkeys, In vitro | nih.govnih.goveuropa.eunih.govpsu.edupsu.edu |

| CYP450 Metabolism | Minimal/None | N/A | Humans, Preclinical | nih.govdrugbank.comresearchgate.neteuropa.eunih.govresearchgate.net |

Elimination Routes and Half-Life (Fecal Excretion, Renal Excretion in preclinical studies)

The primary route of elimination for this compound is through the feces, accounting for approximately 85% of the administered dose. nih.govdrugbank.comnih.govresearchgate.neteuropa.euresearchgate.net Renal excretion is negligible, with less than 1% of the dose recovered in urine. nih.govdrugbank.comnih.govresearchgate.neteuropa.euresearchgate.net The elimination half-life of this compound is approximately 30 hours, which is consistent across various studies and species, indicating a relatively long duration of action. nih.govdrugbank.comnih.govresearchgate.netnih.goveuropa.euresearchgate.net

| Elimination Route | Percentage of Dose | Half-Life | Citation(s) |

| Fecal Excretion | ~85% | ~30 hours | nih.govdrugbank.comnih.govresearchgate.neteuropa.euresearchgate.net |

| Renal Excretion | <1% | N/A | nih.govdrugbank.comnih.govresearchgate.neteuropa.euresearchgate.net |

Impact of Impaired Organ Function on this compound Pharmacokinetics (Hepatic, Renal)

Preclinical studies suggest that the pharmacokinetic profile of this compound in laboratory species is similar to that observed in humans, implying that alterations in organ function might affect its disposition. tga.gov.autga.gov.au While specific preclinical studies detailing the impact of induced hepatic or renal impairment on this compound's pharmacokinetics in animal models are not extensively detailed in the provided literature, human studies indicate that hepatic impairment can significantly increase this compound exposure (AUC), leading to recommendations for caution or contraindication in such patients. nih.goveuropa.eueuropa.eufda.govtga.gov.audrugs.comnih.gov For renal impairment, preclinical data suggest negligible renal excretion, and human studies indicate little to no influence on this compound pharmacokinetics, though caution is advised in severe impairment. europa.eueuropa.eutga.gov.au

Preclinical Drug-Drug Interactions (e.g., UGT Inducers, CYP3A4 Inhibitors/Inducers)

This compound's metabolic profile, characterized by minimal CYP450 involvement and significant glucuronidation, dictates its potential for drug-drug interactions. nih.govdrugbank.comresearchgate.neteuropa.eunih.govresearchgate.net

UGT Enzyme Interactions: Concomitant use of substances known to induce UGT enzymes, such as rifampicin, phenobarbital, carbamazepine, and phenytoin, can increase the metabolism of this compound. This increased metabolism may lead to decreased systemic concentrations of this compound, potentially impacting its efficacy and increasing the risk of endometrial hyperplasia. europa.eunih.govfda.govmedsafe.govt.nzpfizermedicalinformation.com

CYP450 Interactions: this compound itself does not significantly induce or inhibit major CYP isoenzymes. drugbank.comeuropa.eumedsafe.govt.nzpfizermedicalinformation.com In vitro data suggest that this compound is unlikely to interact with co-administered drugs via CYP-mediated metabolism. drugbank.comeuropa.eumedsafe.govt.nzpfizermedicalinformation.com Therefore, interactions with CYP3A4 inhibitors or inducers are not expected to significantly affect this compound's pharmacokinetics. Conversely, CYP3A4 inducers might affect the disposition of co-administered estrogens, but not this compound itself. medsafe.govt.nzpfizermedicalinformation.com

| Interaction Type | Perpetrator Drug Examples | Effect on this compound | Citation(s) |

| UGT Induction | Rifampicin, Phenobarbital, Carbamazepine, Phenytoin | Increased metabolism, potentially decreased systemic concentrations. | europa.eunih.govfda.govmedsafe.govt.nzpfizermedicalinformation.com |

| CYP450 Inhibition | Not expected | Unlikely to interact via CYP-mediated metabolism. | drugbank.comeuropa.eumedsafe.govt.nzpfizermedicalinformation.com |

| CYP450 Induction | Not expected | Unlikely to interact via CYP-mediated metabolism. | drugbank.comeuropa.eumedsafe.govt.nzpfizermedicalinformation.com |

Preclinical Toxicology and Genotoxicity of Bazedoxifene

Genotoxicity Studies (e.g., Ames Test, Mouse Lymphoma Assay, Chromosomal Aberration Test, Micronucleus Test)

Bazedoxifene has been evaluated in a comprehensive battery of genotoxicity assays to determine its potential to cause genetic mutations or chromosomal damage. pfizermedicalinformation.comfda.gov The standard battery of tests conducted included in vitro assays for bacterial gene mutation, mammalian cell forward mutation, and chromosomal aberrations, as well as an in vivo assay for chromosomal damage. fda.gov

The results from these studies have consistently shown that this compound is not genotoxic or mutagenic. pfizermedicalinformation.comtga.gov.au It did not induce mutations in the in vitro bacterial reverse mutation assay (Ames test), nor did it cause forward mutations at the thymidine (B127349) kinase (TK) locus in the in vitro L5178Y mouse lymphoma cell assay. pfizermedicalinformation.com Furthermore, in the in vitro chromosomal aberration assay using Chinese hamster ovary (CHO) cells, this compound did not cause structural chromosome aberrations. pfizermedicalinformation.com Consistent with the in vitro findings, the in vivo mouse micronucleus assay also yielded negative results, indicating that this compound does not cause chromosomal damage in living organisms. pfizermedicalinformation.comtga.gov.au These genotoxicity studies were conducted in accordance with relevant guidelines, using appropriate concentrations and validated methodologies.

| Genotoxicity Assay | Test System | Result | Citation(s) |

| Bacterial Reverse Mutation Assay | S. typhimurium and E. coli (Ames test) | Negative | pfizermedicalinformation.com |

| Mammalian Cell Forward Mutation Assay | L5178Y Mouse Lymphoma Cells (TK locus) | Negative | pfizermedicalinformation.com |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | Negative | pfizermedicalinformation.com |

| Micronucleus Test | Mouse (in vivo) | Negative | pfizermedicalinformation.comtga.gov.au |

Repeat-Dose Toxicity Studies in Various Animal Models (Mice, Rats, Monkeys)

The toxicological effects of repeated oral administration of this compound have been investigated in multiple animal species. These studies involved durations of up to 3 months in mice, 6 months in rats, and 9 months in cynomolgus monkeys. tga.gov.au The primary findings across these studies were consistent with the known pharmacological action of this compound as a selective estrogen receptor modulator (SERM).

In female rats and monkeys, the most notable effects were observed in reproductive tissues. These changes included atrophy of the uterus, cervix, and vagina, which are consistent with the anti-estrogenic (estrogen receptor antagonist) activity of this compound in these tissues. tga.gov.auopenaccessjournals.com this compound did not prevent ovariectomy-induced uterine atrophy in mice, rats, or monkeys, further demonstrating its lack of estrogenic (agonist) activity in the uterus. tga.gov.au In rats, this compound also caused corticomedullar nephrocalcinosis and exacerbated spontaneous chronic progressive nephropathy (CPN) in males. europa.eu

| Animal Model | Study Duration | Key Findings | Citation(s) |

| Mice | Up to 3 months | Did not protect against ovariectomy-induced uterine atrophy. | tga.gov.au |

| Rats | Up to 6 months | Uterine, cervical, and vaginal atrophy; corticomedullar nephrocalcinosis and enhanced chronic progressive nephropathy (males). | tga.gov.auopenaccessjournals.comeuropa.eu |

| Monkeys | Up to 9 months | Uterine, cervical, and vaginal atrophy. | tga.gov.auopenaccessjournals.com |

Carcinogenicity Studies in Specific Animal Models (e.g., Transgenic Mice)

The carcinogenic potential of this compound has been assessed in long-term studies in both rats and transgenic mice. pfizermedicalinformation.comfda.gov

In a 6-month oral carcinogenicity study using transgenic Tg.rasH2 mice, a drug-related increase in the incidence of benign, ovarian granulosa-cell tumors was observed in female mice. pfizermedicalinformation.comtga.gov.au Similarly, a 2-year dietary carcinogenicity study in rats also revealed a marked increase in the incidence of these benign ovarian tumors in females at higher concentrations. pfizermedicalinformation.comeuropa.eu This finding is considered a class effect for SERMs, related to their pharmacological activity in rodents with functional ovaries that are responsive to hormonal stimulation. tga.gov.aueuropa.eu

In the 2-year rat study, drug-related renal tumors (adenomas and carcinomas) were observed in male rats at all tested dose levels. pfizermedicalinformation.comtga.gov.au This effect was associated with the presence of chronic renal toxicity. pfizermedicalinformation.comeuropa.eu Renal tumors were not observed in mice or female rats. tga.gov.au

| Animal Model | Study Duration | Key Findings | Citation(s) |

| Transgenic Tg.rasH2 Mice | 6 months | Increased incidence of benign, ovarian granulosa-cell tumors in females. | pfizermedicalinformation.comtga.gov.aunih.gov |

| Rats | 2 years | Increased incidence of benign, ovarian granulosa-cell tumors in females; renal tumors (adenomas and carcinomas) in males, associated with renal toxicity. | pfizermedicalinformation.comtga.gov.aueuropa.eunih.gov |

Future Research Directions and Emerging Therapeutic Applications of Bazedoxifene

Development and Optimization of Novel SERM Analogs

While Bazedoxifene itself represents a significant advancement as a third-generation SERM and a SERM/SERD hybrid, research into novel analogs with enhanced selectivity and efficacy is an ongoing area within the broader SERM field mdpi.comnih.govscispace.comaacrjournals.orgnih.govnih.gov. Current research efforts involving this compound focus more on understanding its mechanisms of action, exploring combination therapies, and evaluating its efficacy across diverse cancer types rather than the direct synthesis of new this compound analogs. Its established activity against hormone-independent cancer cells and its ability to overcome endocrine resistance highlight its potential as a scaffold for future drug development researchgate.netnih.govscispace.comresearchgate.net.

Advancements in Tissue-Selective Estrogen Complexes (TSECs) as a Research Paradigm

Tissue-Selective Estrogen Complexes (TSECs) represent a therapeutic strategy designed to deliver estrogenic effects to specific tissues while minimizing unwanted side effects in others. This compound has been investigated within the context of TSEC research, notably in a large-scale, multicenter Phase II study evaluating the protective effect of a TSEC comprising this compound and conjugated estrogens in women with newly diagnosed ductal carcinoma in situ nih.gov. This study examined the impact of the TSEC on cancer cell proliferation markers and hormone receptor expression, suggesting an emerging role for this compound within TSEC-based therapeutic paradigms, particularly in breast cancer contexts nih.gov.

Expanded Exploration in Oncology Beyond Osteoporosis

This compound is being actively investigated for its therapeutic potential across a spectrum of cancers, moving beyond its initial indication for osteoporosis. Its mechanism of action, particularly its inhibition of the IL-6/GP130/STAT3 pathway, is central to these emerging applications mdpi.comresearchgate.netdntb.gov.ua.

Application in Hormone-Independent Breast Cancer Models

This compound uniquely inhibits the growth of hormone-independent breast cancer cells, such as MCF-7:5C, by downregulating key proteins like estrogen receptor alpha (ERα) and cyclin D1 nih.govresearchgate.net. This activity distinguishes it from other SERMs nih.govresearchgate.net. Preclinical studies have demonstrated BZA's efficacy in reducing the viability of both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cells mdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.net. Its ability to act as a pure antiestrogen (B12405530) and a selective estrogen receptor degrader (SERD) in cellular models also suggests potential in overcoming acquired endocrine resistance in breast cancer nih.govscispace.comnih.gov.

Efficacy in Triple-Negative Breast Cancer (TNBC) Preclinical Models

Triple-negative breast cancer (TNBC), characterized by the absence of ER, progesterone (B1679170) receptor, and HER2 expression, presents a significant therapeutic challenge nih.govresearchgate.netresearchgate.net. This compound has emerged as a promising agent targeting TNBC, primarily through its role as an IL-6/GP130 inhibitor, which modulates the STAT3 phosphorylation signaling pathway nih.govresearchgate.netresearchgate.netnih.gov. Preclinical studies have shown that BZA inhibits TNBC growth both in vitro and in vivo by reducing phosphorylated STAT3 (p-STAT3), as well as downstream targets such as p-AKT and p-ERK nih.govresearchgate.netresearchgate.net. Combinational therapy involving BZA with conventional agents like paclitaxel (B517696) has demonstrated synergistic effects, significantly impeding cell viability, colony formation, and migration in TNBC models mdpi.comresearchgate.netresearchgate.net. Furthermore, BZA in combination with CDK4/6 inhibitors like abemaciclib (B560072) has shown synergistic anticancer activity against TNBC researchgate.net.

Investigation in Other Cancer Types (e.g., Ovarian, Colorectal, Hepatocellular Carcinoma)

This compound's therapeutic potential extends to several other cancer types, driven by its impact on the IL-6/GP130/STAT3 pathway and other signaling cascades:

Ovarian Cancer : BZA, particularly in combination with paclitaxel, has shown significant efficacy in ovarian cancer models. This combination reduced cell viability, migration, and invasion, inhibited tumor growth in xenografts, suppressed IL-6-mediated GP130/STAT3 signaling, induced apoptosis, and inhibited epithelial-mesenchymal transition (EMT) mdpi.comspandidos-publications.commdpi-res.com. The combination of BZA with the PARP inhibitor talazoparib (B560058) also demonstrated synergistic antitumor effects in ovarian cancer cells mdpi.com.

Colorectal Cancer (CRC) : BZA enhances the efficacy of 5-fluorouracil (B62378) (5-FU) in colon cancer by inhibiting the IL-6/GP130 signaling pathway and reducing the phosphorylation of STAT3, AKT, and ERK mdpi.com. The combination of 5-FU and BZA exhibited synergistic antitumor effects in CRC xenograft models mdpi.com. BZA's role in targeting inflammation via the IL-6/GP130/STAT3 pathway also positions it as a potential therapeutic agent for CRC nih.gov.

Hepatocellular Carcinoma (HCC) : Preclinical studies indicate that this compound can inhibit the growth of HCC in vitro and in vivo, suggesting its potential for HCC prevention and therapy researchgate.netfrontiersin.org. BZA targets the IL-6/GP130/STAT3 pathway in HCC, contributing to its observed antitumor effects researchgate.net.

Pancreatic Cancer : BZA has been identified as a novel GP130 inhibitor with therapeutic potential for pancreatic cancer frontiersin.orgaacrjournals.orgmdpi.comnih.gov. It effectively inhibits the GP130/STAT3 signaling pathway, induces apoptosis, and suppresses tumor growth in pancreatic cancer cells and xenograft models aacrjournals.orgmdpi.comnih.gov. Combinations of BZA with paclitaxel or gemcitabine (B846) have shown synergistic effects on cell viability and migration aacrjournals.org. Clinical trials investigating BZA in metastatic pancreatic adenocarcinoma are ongoing mdpi.com.

Cervical Cancer : In HPV-positive cervical cancer cells, this compound has demonstrated the ability to inhibit cell invasion, migration, colony formation, and tumor growth by blocking the GP130/STAT3 pathway and suppressing EMT signaling mdpi.com. It also promotes apoptosis in these cells mdpi.com.

Other Cancers : BZA has shown promise in preclinical models of rhabdomyosarcoma by inhibiting angiogenesis mdpi.com and sensitizing cells to treatment via GP130/STAT3 inhibition mdpi.com. It has also been investigated for glioblastoma, where it reduced cell survival and invasion, and in combination with paclitaxel, suppressed tumor progression researchgate.net. Furthermore, BZA has shown potential in lung cancer and head and neck squamous cell carcinoma (HNSCC) mdpi.comresearchgate.net.

Targeting the IL-6/GP130/STAT3 Pathway for Oncological Interventions

The IL-6/GP130/STAT3 signaling cascade is a critical pathway involved in tumor development, proliferation, metastasis, and chemoresistance across numerous cancer types mdpi.comresearchgate.netdntb.gov.uaacs.orgnih.govnih.govaacrjournals.orgmdpi.comnih.gov. This compound acts as a novel inhibitor of this pathway by disrupting the IL-6/GP130 protein-protein interaction, thereby interfering with the downstream activation of STAT3 mdpi.comresearchgate.netdntb.gov.uaacs.orgresearchgate.netnih.govaacrjournals.orgmdpi.com. BZA binds to the GP130 D1 domain, selectively inhibiting IL-6-induced STAT3 phosphorylation and downstream signaling, including pathways involving ERK and AKT dntb.gov.uanih.govresearchgate.netaacrjournals.orgmdpi.com. This targeted inhibition leads to reduced cell survival, proliferation, migration, and invasion, while promoting apoptosis in various cancer cells mdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.netresearchgate.netspandidos-publications.comaacrjournals.orgnih.govmdpi.com. Furthermore, BZA's ability to suppress EMT signaling is also linked to its mechanism of action in several cancers spandidos-publications.commdpi.com. These findings underscore the potential of this compound as a therapeutic agent that targets a fundamental pathway driving cancer progression, with ongoing research aiming to leverage this mechanism for broader oncological applications.

Table 1: Preclinical Efficacy of this compound in Various Cancer Types

| Cancer Type | Key Findings / Mechanism | Combination Therapy | Key References |

| Triple-Negative Breast Cancer | Inhibits IL-6/GP130/STAT3 pathway; reduces p-STAT3, p-AKT, p-ERK; inhibits proliferation, migration, colony formation; induces apoptosis. | Paclitaxel, Abemaciclib, Ketoconazole | mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net |

| Hormone-Independent Breast Cancer | Inhibits hormone-independent cell growth; downregulates ERα and cyclin D1; acts as a SERD/SERM hybrid. | Palbociclib | nih.govresearchgate.netnih.govscispace.comnih.gov |

| Ovarian Cancer | Inhibits IL-6/GP130/STAT3 signaling; induces apoptosis; inhibits EMT; reduces cell viability, migration, invasion; inhibits tumor growth. | Paclitaxel, Talazoparib | mdpi.comspandidos-publications.commdpi-res.com |

| Colorectal Cancer | Enhances 5-FU efficacy; inhibits IL-6/GP130/STAT3 pathway; reduces p-STAT3, p-AKT, p-ERK; synergistic antitumor effects. | 5-Fluorouracil (5-FU) | mdpi.com |

| Hepatocellular Carcinoma | Inhibits IL-6/GP130/STAT3 pathway; inhibits tumor growth in vitro and in vivo. | Not specified | researchgate.netresearchgate.netfrontiersin.org |

| Pancreatic Cancer | Novel GP130 inhibitor; inhibits IL-6/GP130/STAT3 signaling; induces apoptosis; suppresses tumor growth; no apparent toxicity in vivo. | Paclitaxel, Gemcitabine | aacrjournals.orgmdpi.comnih.gov |

| Cervical Cancer | Inhibits GP130/STAT3 pathway; suppresses EMT signaling; inhibits cell invasion, migration, colony formation, tumor growth; promotes apoptosis. | Not specified | mdpi.com |

| Rhabdomyosarcoma | Inhibits angiogenesis; sensitizes cells to treatment via GP130/STAT3 inhibition. | Not specified | mdpi.comresearchgate.net |

| Glioblastoma | Reduces cell survival and invasion; suppresses progression. | Paclitaxel | researchgate.net |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Enhances antitumor effects of cisplatin (B142131) and radiation; targets IL-6 signaling. | Cisplatin, Radiation | researchgate.net |

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Bazedoxifene's mechanism as a GP130/IL-6 signaling antagonist?

- Methodological Answer: Use in vitro cancer cell lines (e.g., RH30, RD rhabdomyosarcoma, ovarian cancer DS-1) treated with this compound to assess STAT3 phosphorylation via Western blotting . For in vivo validation, employ xenograft mouse models to evaluate tumor growth suppression and downstream gene expression (e.g., CYCLIN D1, SURVIVIN) using RT-PCR .

Q. How can researchers confirm this compound's direct binding to GP130?

- Methodological Answer: Utilize surface plasmon resonance (SPR) to measure binding affinity (KD values) by immobilizing recombinant GP130 on a CM5 chip and testing this compound concentrations . Complementary techniques like drug affinity responsive target stability (DARTS) assays and computational docking simulations (e.g., overlapping with IL-6 binding residues) further validate target engagement .

Q. What standardized assays are used to evaluate this compound's efficacy in inhibiting STAT3 activity?

- Methodological Answer:

- STAT3 Phosphorylation: Western blotting with phospho-STAT3 antibodies in cell lysates treated with this compound .

- DNA Binding Activity: Electrophoretic mobility shift assays (EMSAs) or commercial STAT3 DNA-binding kits .

- Downstream Targets: RT-PCR or qPCR for CYCLIN D1, BCL-XL, and microRNAs (miR-21, miR-181b) .

Advanced Research Questions

Q. How can contradictory data on this compound's lack of inhibition on P-AKT/P-ERK pathways be resolved?

- Methodological Answer: Perform cytokine/growth factor screening to identify alternative signaling activators (e.g., IGF-1, EGF) in cell lines where P-AKT/P-ERK persists. Use pathway-specific inhibitors (e.g., AKT inhibitor MK-2206) in combination with this compound to isolate GP130-dependent effects . RNA-seq or phosphoproteomics may uncover compensatory pathways .

Q. What experimental designs optimize the study of this compound's synergy with chemotherapeutics like paclitaxel?

- Methodological Answer:

- Dose-Response Matrix: Test escalating doses of this compound and paclitaxel using cell viability assays (e.g., MTT) to calculate combination indices (CI) via Chou-Talalay method .

- Mechanistic Interrogation: Assess Hippo/YAP pathway modulation via Western blotting (e.g., LATS1 phosphorylation) and EMT markers (e.g., E-cadherin, vimentin) in glioblastoma models .

Q. How can researchers address variability in this compound's anti-tumor efficacy across cancer types?

- Methodological Answer: Stratify cell lines based on IL-6/GP130 signaling dependency using IL-6 ELISA and GP130 knockdown (siRNA) to identify "responder" vs. "non-responder" populations. Validate with patient-derived organoids to model heterogeneity .

Q. What pharmacoeconomic methodologies apply when comparing this compound with other SERMs like Raloxifene?

- Methodological Answer: Conduct cost-utility analyses using Markov models to estimate incremental cost-effectiveness ratios (ICERs) based on QALYs. Input clinical trial data on fracture risk reduction and adverse events into probabilistic sensitivity analyses .

Methodological Challenges & Solutions

Q. How to validate GP130 as the primary target in novel cancer models?

- Methodological Answer:

- Rescue Experiments: Overexpress constitutively active STAT3 or GP130 mutants to reverse this compound-induced apoptosis .

- Competitive Binding: Co-treat with excess IL-6 to assess whether this compound's effects are negated .

Q. What strategies improve reproducibility in preclinical studies of this compound?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.